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Compound of Interest

Compound Name: 7-Methyl-1,4-diazepan-5-one

Cat. No.: B1388836 Get Quote

The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, forming the core

of numerous biologically active compounds.[1][2] Its unique seven-membered heterocyclic

structure, containing two nitrogen atoms, imparts favorable physicochemical properties that

have been exploited in the development of a wide range of therapeutics. The most iconic

member of this class is diazepam (Valium), a benchmark anxiolytic and anticonvulsant that

underscored the therapeutic potential of this molecular framework.[3][4]

7-Methyl-1,4-diazepan-5-one is a functionalized derivative of this core structure. As a chiral

heterocyclic building block, it offers researchers a strategic starting point for the synthesis of

complex molecules.[5][6] The presence of a methyl group introduces a stereocenter, allowing

for the development of enantiomerically pure compounds—a critical consideration in modern

drug design to optimize efficacy and minimize off-target effects. This guide provides a

comprehensive overview of 7-Methyl-1,4-diazepan-5-one, detailing its chemical identity, a

robust synthetic protocol, potential applications, and essential handling information for

professionals in drug discovery and chemical research.

Section 1: Chemical Identity and Physicochemical
Properties
Accurate identification is the foundation of all chemical research. 7-Methyl-1,4-diazepan-5-one
is identified by its systematic name and, most definitively, by its CAS Registry Number.
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IUPAC Name: 7-Methyl-1,4-diazepan-5-one Synonyms: Hexahydro-7-methyl-5H-1,4-diazepin-

5-one, 7-Methyl-5-oxo-1,4-diazepane[5][7] CAS Numbers:

90673-37-3 (for the racemic mixture)[5][7]

1394957-73-3 (for the (R)-enantiomer)[6]

The structural features of this molecule are presented below. The asterisk denotes the chiral

center at the C7 position.

Caption: Chemical Structure of 7-Methyl-1,4-diazepan-5-one.

Physicochemical Data Summary
The key properties of 7-Methyl-1,4-diazepan-5-one are summarized in the table below,

providing essential data for experimental planning and characterization.

Property Value Source(s)

Molecular Formula C₆H₁₂N₂O [5]

Molecular Weight 128.17 g/mol [5][7]

Melting Point 113-114 °C [7]

Topological Polar Surface Area

(TPSA)
41.1 Å² [7]

XLogP3 -0.7 [7]

Hydrogen Bond Donors 2 [7]

Hydrogen Bond Acceptors 2 [7]

Appearance Crystalline solid (typical) N/A

Section 2: Synthesis and Mechanistic
Considerations
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A robust and reproducible synthetic route is paramount for the utilization of any chemical

building block. While multiple strategies can be envisioned for the synthesis of 1,4-diazepan-5-

ones, a highly effective and logical approach involves the intramolecular cyclization of a linear

amino acid precursor. This method provides excellent control over the final structure.

Proposed Synthetic Pathway: Intramolecular Amidation
The proposed synthesis begins with commercially available starting materials: ethylenediamine

and methyl crotonate. The reaction proceeds via a Michael addition followed by an

intramolecular cyclization upon heating, which forms the thermodynamically stable seven-

membered lactam ring.

Ethylenediamine +
Methyl Crotonate

Step 1: Michael Addition
Solvent: Methanol
Conditions: Reflux

Intermediate:
Methyl 3-((2-aminoethyl)amino)butanoate

Step 2: Intramolecular Cyclization
Conditions: Heat (e.g., Toluene, reflux)

Catalyst: Mild Base (optional)

Product:
7-Methyl-1,4-diazepan-5-one

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 7-Methyl-1,4-diazepan-5-one.
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Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should optimize conditions based on

their specific laboratory setup and scale.

Step 1: Synthesis of Methyl 3-((2-aminoethyl)amino)butanoate

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add

ethylenediamine (1.0 eq) dissolved in methanol (approx. 0.5 M).

Slowly add methyl crotonate (1.0 eq) to the solution at room temperature. An exothermic

reaction may be observed.

Heat the reaction mixture to reflux and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

Once complete, cool the mixture to room temperature and remove the solvent under reduced

pressure to yield the crude intermediate product. Purification via column chromatography

may be performed but is often unnecessary for the subsequent step.

Causality: The Michael addition is a conjugate addition of a nucleophile (the primary amine of

ethylenediamine) to an α,β-unsaturated carbonyl compound (methyl crotonate). Using an

excess of ethylenediamine can be employed to minimize diamine addition, but controlling the

stoichiometry is generally sufficient. Methanol is an excellent solvent as it readily dissolves both

reactants.

Step 2: Synthesis of 7-Methyl-1,4-diazepan-5-one

Dissolve the crude intermediate from Step 1 in a high-boiling point, non-protic solvent such

as toluene or xylene (approx. 0.2 M).

Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) for 12-24 hours.

The cyclization releases methanol as a byproduct.

Monitor the formation of the lactam product by TLC or LC-MS.
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Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not,

concentrate the solvent under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes) to yield 7-Methyl-1,4-diazepan-5-one as a crystalline solid.[7]

Causality: High temperature promotes the intramolecular nucleophilic attack of the terminal

primary amine onto the ester carbonyl. This is an equilibrium process, but the formation of the

stable seven-membered lactam ring drives the reaction to completion. The removal of the

methanol byproduct (e.g., with a Dean-Stark apparatus) can further increase the yield.

Section 3: Applications in Drug Discovery
The true value of 7-Methyl-1,4-diazepan-5-one lies in its application as a versatile scaffold for

constructing novel, biologically active molecules. The diazepine core is a well-established

pharmacophore for targeting the central nervous system (CNS).[2]

Scaffold for CNS Agents: The 1,4-diazepine structure is renowned for its anxiolytic, sedative,

and anticonvulsant properties, primarily through modulation of GABA-A receptors.[4] This

building block allows for the exploration of novel derivatives with potentially improved

potency, selectivity, or pharmacokinetic profiles.

Chiral Pool Synthesis: As a chiral molecule, it serves as an excellent starting point for

asymmetric synthesis. The methyl group provides a defined stereochemical anchor, enabling

the synthesis of enantiomerically pure final compounds, which is a critical requirement from

regulatory bodies like the FDA.

Peptidomimetics: The diazepan-5-one structure can act as a constrained dipeptide mimic.

Incorporating it into peptide sequences can enhance metabolic stability and enforce specific

conformations, which is a valuable strategy in designing protease inhibitors or receptor

antagonists.[2]

Section 4: Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any chemical used in

research. The following are the expected analytical signatures for 7-Methyl-1,4-diazepan-5-
one.
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Technique Expected Observations

¹H NMR

Signals corresponding to the N-H protons

(broad), three distinct methylene (CH₂) groups

on the ring, a methine (CH) proton adjacent to

the methyl group, and a methyl (CH₃) doublet.

¹³C NMR

A carbonyl carbon (C=O) signal (~170-175

ppm), three methylene carbons, one methine

carbon, and one methyl carbon.

IR Spectroscopy

Characteristic peaks for N-H stretching (~3300

cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and a

strong amide C=O stretch (~1650 cm⁻¹).

Mass Spectrometry (ESI+)
A prominent peak for the protonated molecule

[M+H]⁺ at m/z 129.10.

Section 5: Safety and Handling
While no specific toxicology data for 7-Methyl-1,4-diazepan-5-one is widely available, it should

be handled with the standard care afforded to all laboratory chemicals, particularly those with

potential biological activity.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves when handling the compound.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin, eyes, and clothing.[8]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult the Material Safety Data Sheet (MSDS) provided by the

supplier for the most detailed and up-to-date safety information.
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Conclusion
7-Methyl-1,4-diazepan-5-one is more than just a chemical compound; it is a strategic tool for

innovation in medicinal chemistry. Its well-defined structure, chirality, and foundation on the

biologically significant 1,4-diazepine scaffold make it a valuable building block for the synthesis

of next-generation therapeutics. This guide provides the foundational knowledge required for

researchers to confidently synthesize, characterize, and apply this potent intermediate in their

drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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